1-去甲基秋水仙碱

描述

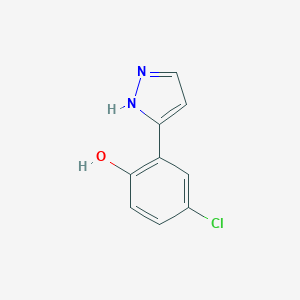

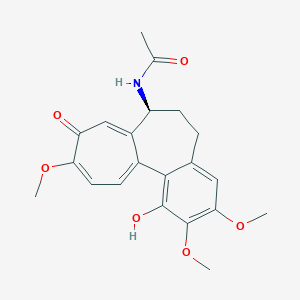

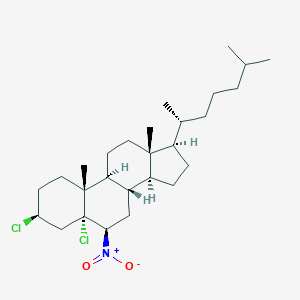

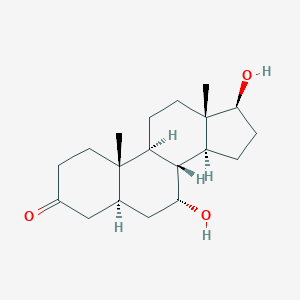

1-Demethylcolchicine is a derivative of colchicine, a pseudoalkaloid isolated from Colchicum autumnale, known for its potent anticancer properties due to its strong antimitotic activity. The compound is obtained by regioselective demethylation of colchicine, which affects its biological properties. This modification is part of a broader exploration of colchicine analogs for improved therapeutic profiles, particularly in cancer treatment .

Synthesis Analysis

The synthesis of 1-demethylcolchicine involves selective demethylation of colchicine. This process has been refined to improve yields and purity, as demonstrated in a study where 1-demethylcolchicine was condensed with (14C) CH3I to produce (1-methoxy 14C) colchicine with a high radiochemical purity . Additionally, the synthesis of various colchicine derivatives, including those with demethylated sites, has been explored to understand the structure-activity relationship and to enhance biological activity .

Molecular Structure Analysis

The molecular structure of demethylated colchicine derivatives has been studied using techniques such as X-ray crystallography. For instance, demethylisothiocolchicine, a related compound, was found to have a similar overall shape to active colchicine derivatives but with a different conformation of one methoxy group . These structural insights are crucial for understanding the interaction of these compounds with biological targets such as tubulin.

Chemical Reactions Analysis

The chemical reactivity of 1-demethylcolchicine and its analogs has been investigated in the context of their antiproliferative effects. For example, the synthesis of novel thiocolchicines and their evaluation in tubulin binding assays have shown that certain demethylated derivatives exhibit high potency, comparable to colchicine itself . The formation of isomers in chloroform solution for certain O-acetylated colchinoids and thio analogs also highlights the dynamic chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-demethylcolchicine and its analogs have been assessed through antiproliferative activity assays and in silico evaluations. These studies have confirmed attractive biological profiles for the synthesized compounds. Modifications at specific sites, such as the H-donor and H-acceptor sites at C1 in thiocolchicine, have been shown to effectively control hydration affinity and solubility, which are important for the compound's biological activity and pharmacokinetic properties .

科学研究应用

合成与分离

1-去甲基秋水仙碱因其合成和分离过程而受到研究。Pontikis 等人(1983 年)通过选择性地对秋水仙碱去甲基并用 (14C) CH3 I 缩合,成功合成了 1-去甲基秋水仙碱,得到的产物具有 99% 的高放射化学纯度 (Pontikis, Nguyen-Hoang-Nam, Hoellinger, & Pichat, 1983).

生物学效应

1-去甲基秋水仙碱及其衍生物已被评估其生物学效应。例如,Rösner 等人(1981 年)检查了各种秋水仙碱衍生物在淋巴性白血病筛选中效力及其与微管蛋白的结合,发现最有效的化合物是秋水仙碱和去甲秋水仙碱的 N-酰化类似物 (Rösner 等,1981).

药理潜力

1-去甲基秋水仙碱及相关化合物的药理潜力一直是研究的课题。Joshi 等人(2010 年)从 Gloriosa superba 种子中分离出秋水仙碱和相关生物碱,并测试了它们的抗炎活性,突出了秋水仙碱作为抗炎剂比苯丁酮更优越的有效性 (Joshi, Priya, & Mathela, 2010).

代谢转化

1-去甲基秋水仙碱的代谢转化也已得到探索。Siebert 等人(1975 年)研究了秋水仙碱及其衍生物对各种磷酸酶的抑制作用,确定 O10-去甲基秋水仙碱(秋水仙碱)是一种有效的抑制剂,可以通过二价阳离子重新激活 (Siebert, Schönharting, Ott, & Surjana, 1975).

微生物转化

秋水仙碱的微生物转化以产生 1-去甲基秋水仙碱和其他衍生物已得到研究,以优化药物应用。例如,Hufford 等人(1979 年)筛选了微生物转化秋水仙碱的能力,根据它们产生 O2-去甲基秋水仙碱和 O3-去甲基秋水仙碱的能力选择了链霉菌 spectabilis 和链霉菌 griseus (Hufford, Collins, & Clark, 1979).

属性

IUPAC Name |

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDJTYPTSDFND-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Demethylcolchicine | |

CAS RN |

3464-68-4 | |

| Record name | 1-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)